molecular formula C14H14O6 B599921 Bis(prop-2-enyl) benzene-1,4-dicarboperoxoate CAS No. 199125-64-9

Bis(prop-2-enyl) benzene-1,4-dicarboperoxoate

Cat. No. B599921
CAS RN: 199125-64-9
M. Wt: 278.26
InChI Key: ZVVRQRHNZXRMIJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Bis(prop-2-enyl) benzene-1,4-dicarboperoxoate” has been studied using Hartree–Fock, density functional theory (B3LYP), and MP2 (Möller–Plesset perturbation theory second-order) with the 6-31G and 6-31+G** basis sets .


Chemical Reactions Analysis

While specific chemical reactions involving “Bis(prop-2-enyl) benzene-1,4-dicarboperoxoate” are not available, it’s worth noting that organic compounds with electron-donating groups on one side of the molecule and electron-accepting groups on the other side have been studied for their nonlinear optical (NLO) properties .


Physical And Chemical Properties Analysis

“Bis(prop-2-enyl) benzene-1,4-dicarboperoxoate” has a molecular weight of 278.26. Further physical and chemical properties such as dipole moment, polarizability, first hyperpolarizability, dielectric constant, electric susceptibility, refractive index, and thermodynamics properties have been calculated using Hartree–Fock, density functional theory (B3LYP), and MP2 (Möller–Plesset perturbation theory second-order) with the 6-31G and 6-31+G** basis sets .

Future Directions

The future directions of “Bis(prop-2-enyl) benzene-1,4-dicarboperoxoate” could involve further exploration of its electronic, optoelectronic, and photonic applications . Additionally, more research could be conducted to understand its safety profile and potential uses in various industries.

properties

IUPAC Name

bis(prop-2-enyl) benzene-1,4-dicarboperoxoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6/c1-3-9-17-19-13(15)11-5-7-12(8-6-11)14(16)20-18-10-4-2/h3-8H,1-2,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVRQRHNZXRMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOOC(=O)C1=CC=C(C=C1)C(=O)OOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenedicarboxylic acid,bis[2-(ethenylox)ethyl]ester

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